molecular formula C23H25N3O5 B2518124 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1421485-22-4

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2518124
CAS No.: 1421485-22-4
M. Wt: 423.469
InChI Key: FGNZIVREYUKSBZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a benzofuran ring, a piperidine ring, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with aromatic residues in the active site of enzymes, while the piperidine ring could mimic the structure of neurotransmitters, allowing the compound to modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE is unique due to its combination of a benzofuran ring, a hydroxyethyl group, and a piperidine ring.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c27-19(15-7-8-20-16(12-15)9-11-31-20)14-24-22(29)23(30)25-17-4-3-5-18(13-17)26-10-2-1-6-21(26)28/h3-5,7-8,12-13,19,27H,1-2,6,9-11,14H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNZIVREYUKSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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